Enantioselective NET Binding Affinity: A 20‑Fold Difference in Potency Between (R)- and (S)-Nisoxetine
The biological activity of nisoxetine at the norepinephrine transporter (NET) is highly stereospecific. The (R)-(+)-enantiomer demonstrates a binding affinity (Ki) of 0.46 nM for the NET, as reported by authoritative pharmacological databases [1]. In contrast, the (S)-(-)-enantiomer ((-)-nisoxetine) is significantly less potent. Peer‑reviewed sources state that the R‑isomer has approximately 20‑fold greater affinity for the NET than its S‑counterpart [2]. This substantial difference in primary target engagement underscores the necessity of using the defined (‑)-enantiomer for control experiments or when investigating the stereochemical determinants of NET inhibition.
| Evidence Dimension | NET Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Estimated Ki ≈ 9.2 nM (inferred from 20× lower affinity than R‑isomer) |
| Comparator Or Baseline | (R)-nisoxetine: Ki = 0.46 nM |
| Quantified Difference | Approximately 20‑fold lower affinity |
| Conditions | Binding affinity assessment (exact assay conditions unspecified in cited summary; source states relative affinity difference). |
Why This Matters
This quantitative difference validates the use of (-)-nisoxetine hydrochloride as a stereochemical control or tool to probe enantiomer‑specific binding interactions, a distinction lost with the racemic mixture.
- [1] NCATS Inxight Drugs. (n.d.). NISOXETINE, (+)-. Retrieved April 23, 2026. View Source
- [2] Wikipedia contributors. (2016, June 16). Nisoxetine. In Wikipedia, The Free Encyclopedia. Retrieved April 23, 2026. View Source
